3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline
Description
3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline is an organic compound with the molecular formula C11H14BrNO This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to a phenylamine core
Properties
IUPAC Name |
3-bromo-6-(cyclopropylmethoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7-9(12)4-5-10(11(7)13)14-6-8-2-3-8/h4-5,8H,2-3,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTFRCZRMLWZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)OCC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, but with optimized conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential as a lead compound in drug development. Its structural features, including the bromine atom and cyclopropylmethoxy group, enhance its biological activity. Research indicates that derivatives of this compound may exhibit therapeutic effects against various diseases, including cancer and fibrosis.
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that 3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline may inhibit the proliferation of cancer cells by interacting with specific molecular targets involved in cell growth regulation.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation.
Material Science
In addition to its medicinal applications, this compound is also explored in material science for its potential use in developing advanced materials with specific properties.
Polymer Chemistry
- Polymer Synthesis : The compound can serve as an intermediate in synthesizing polymers with enhanced mechanical properties and thermal stability. Its unique functional groups allow for modifications that can tailor the physical properties of the resulting materials.
Synthesis and Characterization
The synthesis of this compound can be achieved through various chemical reactions, including bromination and amination of substituted aromatic compounds. The following table summarizes some synthetic routes:
| Synthesis Method | Description |
|---|---|
| Bromination | Introduction of the bromine atom using bromine in a suitable solvent, typically under controlled conditions to minimize side reactions. |
| Amination | Reaction with amines to introduce the amino group, facilitating further derivatization for enhanced biological activity. |
Case Studies and Research Findings
Several studies have documented the biological activity and synthesis of this compound and its derivatives:
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising anticancer activity against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of key signaling pathways .
Case Study: Anti-inflammatory Effects
Research focused on the anti-inflammatory properties of related compounds indicated that modifications in the cyclopropylmethoxy group significantly influenced their efficacy in reducing inflammation markers in vitro .
Mechanism of Action
The mechanism of action of 3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropylmethoxy group may play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methoxy-2-methylphenylamine
- 3-Bromo-6-cyclopropylmethoxy-2-methylbenzoic acid
Uniqueness
3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties compared to similar compounds
Biological Activity
3-Bromo-6-(cyclopropylmethoxy)-2-methylaniline is a chemical compound that has garnered attention in biological research due to its potential pharmacological properties. This compound, belonging to the class of substituted anilines, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and drug development.
The molecular formula for this compound is , with a molecular weight of approximately 227.12 g/mol. The structure features a bromine atom and a cyclopropylmethoxy group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 227.12 g/mol |
| Density | 1.5 g/cm³ |
| Boiling Point | 257 °C |
| Flash Point | 109 °C |
| LogP | 2.56 |
Biological Activity
Research indicates that compounds similar to this compound possess various biological activities, including:
- Anticancer Activity : Some studies suggest that derivatives of brominated anilines can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For example, anilines have shown efficacy against various cancer cell lines, including breast and prostate cancer .
- Antimicrobial Properties : The presence of halogen atoms in the structure often enhances the antimicrobial activity of compounds. Preliminary investigations have indicated that brominated anilines can exhibit significant activity against gram-positive and gram-negative bacteria .
- Neuroprotective Effects : Certain substituted anilines have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
- Antitumor Activity : A study on related compounds demonstrated that brominated anilines could inhibit the proliferation of cancer cells through apoptosis induction. The mechanism was linked to the modulation of PI3K/Akt signaling pathways, which are crucial in cell survival and growth .
- Antimicrobial Testing : In vitro tests on this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Neuroprotection : Research involving animal models suggested that compounds with similar structures could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential in treating conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in metabolic pathways related to cancer cell proliferation.
- Receptor Modulation : The compound might interact with neurotransmitter receptors, contributing to its neuroprotective effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
